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Introduction

LEQ803, also known as N-Desmethyl Ribociclib, is the major human metabolite of Ribociclib
(Kisqali®), a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] Ribociclib
is an FDA-approved therapeutic for the treatment of hormone receptor-positive (HR+), human
epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3]
[4] While LEQ803 is a significant metabolite, its contribution to the overall pharmacological
activity of Ribociclib in humans is considered to be not clinically relevant.[3][5] Consequently,
public domain data on the specific inhibitory activity of LEQ803 against CDK4/6 and its direct
effects in cellular assays are limited.

These application notes and protocols are therefore based on the established methodologies
for studying CDKA4/6 inhibition, using Ribociclib as a primary example. Researchers
investigating the specific properties of LEQ803 can adapt these protocols as a starting point for
their studies, with the understanding that optimization and validation will be necessary.

CDK4/6 Signaling Pathway and Mechanism of
Action

The CDK4/6 pathway is a critical regulator of the cell cycle. In response to mitogenic signals,
D-type cyclins bind to and activate CDK4 and CDKG6. This active complex then phosphorylates
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the Retinoblastoma protein (Rb). Phosphorylation of Rb releases the E2F transcription factor,
allowing for the transcription of genes necessary for the transition from the G1 to the S phase
of the cell cycle, thereby committing the cell to division.[6][7] In many cancers, this pathway is
dysregulated, leading to uncontrolled cell proliferation.

CDKA4/6 inhibitors like Ribociclib and potentially its metabolite LEQ803, act as competitive
inhibitors of the ATP-binding pocket of CDK4 and CDK®6.[1] This inhibition prevents the
phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. Active Rb remains
bound to E2F, thereby preventing the expression of genes required for S-phase entry and
inducing a G1 cell cycle arrest.[6]
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Caption: Simplified CDK4/6 signaling pathway and the mechanism of action of CDK4/6
inhibitors.
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Quantitative Data (Ribociclib)

As specific data for LEQ803 is not publicly available, the following tables summarize the
inhibitory activity of its parent compound, Ribociclib. These values can serve as a reference for
researchers aiming to characterize LEQ803.

Table 1: In Vitro Enzymatic Inhibition by Ribociclib

Target IC50 (nM) Reference(s)
CDK4/Cyclin D1 10 [1]
CDK6/Cyclin D3 39 [1]

Table 2: In Vitro Anti-proliferative Activity of Ribociclib in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) Reference(s)
MCF-7 Breast (ER+/HER2-) ~100-300 [8][9]
T-47D Breast (ER+/HER2-) ~100-300 [8]
Breast (Triple
MDA-MB-231 _ >1000 [8]
Negative)
Mantle Cell
JeKo-1 ~100-300 [6][8]
Lymphoma
NCI-H2009 (Rb-) Lung Adenocarcinoma  >10,000 [8]
Multiple Mean of 307
) Neuroblastoma o [6]
Neuroblastoma Lines (sensitive lines)

Multiple Renal Cell )
) ) Renal Cell Carcinoma 76 - 280 [10]
Carcinoma Lines

Note: IC50 values can vary depending on the assay conditions (e.g., cell density, incubation
time, ATP concentration for enzymatic assays).

Experimental Protocols
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The following are detailed protocols for key experiments to characterize the activity of a
CDKa4/6 inhibitor. These should be adapted and optimized for studies involving LEQ803.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of

CDK4/Cyclin D1 and CDK6/Cyclin D3.

Prepare Reagents:
- Recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3
- Rb protein substrate
- ATP ([y-32P]ATP or for non-radioactive readout)
- LEQB8O03 serial dilutions

Incubate Components
(e.g., 30°C for 30-60 min)
Stop Reaction
(e.g., add EDTA)

Detect Phosphorylation Signal
(e.g., filter binding & scintillation counting,
Luminescence, Fluorescence)

!

Data Analysis:
- Plot % inhibition vs. [LEQ803]
- Calculate I1C50
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Caption: Workflow for an in vitro CDK4/6 kinase inhibition assay.

Materials:

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
Retinoblastoma (Rb) protein substrate (C-terminal fragment)

ATP (and [y-32P]ATP for radiometric assay)

LEQ803

Kinase reaction buffer

96-well plates

Filter plates and scintillation counter (for radiometric assay) or luminescence/fluorescence
plate reader

Procedure:

Prepare serial dilutions of LEQ803 in DMSO, then dilute further in kinase reaction buffer.
In a 96-well plate, add the kinase, Rb substrate, and LEQ803 (or vehicle control).
Initiate the reaction by adding ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

Stop the reaction (e.g., by adding EDTA).

Transfer the reaction mixture to a filter plate to capture the phosphorylated Rb substrate.
Wash the filter plate to remove unincorporated ATP.

Measure the radioactivity using a scintillation counter.
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o Calculate the percentage of inhibition for each LEQ803 concentration relative to the vehicle
control.

» Plot the percentage of inhibition versus the logarithm of the LEQ803 concentration and
determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

This assay measures the effect of LEQ803 on the growth of cancer cell lines.
Materials:

e Cancer cell lines (e.g., MCF-7 for ER+ breast cancer, a sensitive line to Ribociclib)
o Cell culture medium and supplements

e LEQ803

o 96-well cell culture plates

o Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for a luminescence-based viability
assay like CellTiter-Glo®)

o Plate reader (spectrophotometer or luminometer)

Procedure:

o Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
» Prepare serial dilutions of LEQ803 in cell culture medium.

e Remove the old medium from the cells and add the medium containing different
concentrations of LEQ803 (and a vehicle control).

¢ Incubate the cells for a specified period (e.g., 72 hours).
» Add the cell proliferation reagent to each well according to the manufacturer's instructions.

 Incubate for the recommended time to allow for color or signal development.
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» Measure the absorbance or luminescence using a plate reader.
o Calculate the percentage of cell viability for each concentration relative to the vehicle control.

» Plot the percentage of viability versus the logarithm of the LEQ803 concentration and
determine the IC50 value.

Western Blot Analysis of Rb Phosphorylation

This method is used to confirm the mechanism of action by assessing the phosphorylation
status of Rb in cells treated with LEQ803.
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Caption: General workflow for Western Blot analysis.
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Materials:

o Cancer cell lines

« LEQ803

 Lysis buffer with protease and phosphatase inhibitors

e Protein assay kit (e.g., BCA)

o SDS-PAGE gels and electrophoresis equipment

e PVDF or nitrocellulose membranes and transfer apparatus
 Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (anti-phospho-Rb Ser780, anti-phospho-Rb Ser807/811, anti-total Rb)
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

o Plate cells and treat with various concentrations of LEQ803 for a specified time (e.g., 24
hours).

e Lyse the cells and quantify the protein concentration.

o Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
o Transfer the proteins to a membrane.

e Block the membrane to prevent non-specific antibody binding.

e Incubate the membrane with the primary antibody overnight at 4°C.
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e Wash the membrane and incubate with the HRP-conjugated secondary antibody.
e Wash the membrane again and apply the chemiluminescent substrate.

o Capture the image using an imaging system and analyze the band intensities to determine
the relative levels of phosphorylated and total Rb.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of LEQ803 on cell cycle distribution.

Materials:

Cancer cell lines

« LEQS03

o Phosphate-buffered saline (PBS)

o Ethanol (70%, ice-cold)

e Propidium iodide (PI) staining solution (containing RNase A)

e Flow cytometer

Procedure:

Treat cells with LEQ803 for a desired time period (e.g., 24-48 hours).

Harvest the cells (including any floating cells) and wash with PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

Incubate the cells on ice or at -20°C for at least 2 hours.

Wash the cells to remove the ethanol and resuspend in Pl staining solution.

Incubate in the dark at room temperature for 30 minutes.
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e Analyze the samples on a flow cytometer.

o Use appropriate software to model the cell cycle distribution and quantify the percentage of
cellsin G1, S, and G2/M phases.

Conclusion

While specific quantitative data for LEQ803's activity as a CDK4/6 inhibitor is not currently in
the public domain, its identity as the N-desmethyl metabolite of Ribociclib provides a strong
rationale for its investigation. The protocols outlined in these application notes provide a robust
framework for researchers to characterize the biochemical and cellular effects of LEQ803 on
the CDK4/6 pathway. It is imperative that these general protocols are adapted and rigorously
validated for the specific experimental conditions and cell systems being used to study
LEQ803. Such studies will be crucial in determining if LEQ803 holds independent potential as
a CDKA4/6 inhibitor for cancer research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [LEQ803 for CDK4/6 Inhibition Studies: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3180018#leq803-for-cdk4-6-inhibition-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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